![molecular formula C12H13Cl2NO3 B5595419 4-[(2,4-dichlorophenoxy)acetyl]morpholine](/img/structure/B5595419.png)

4-[(2,4-dichlorophenoxy)acetyl]morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

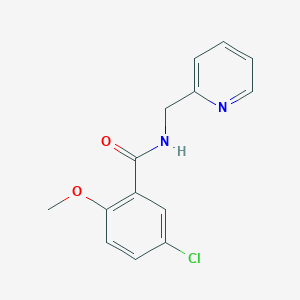

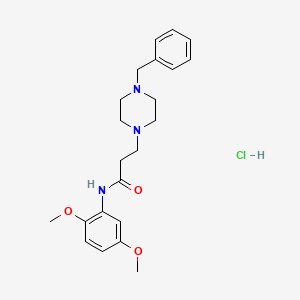

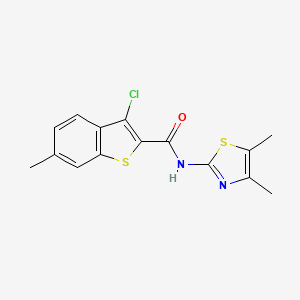

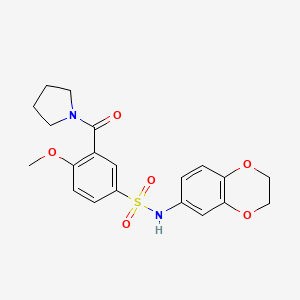

“4-[(2,4-dichlorophenoxy)acetyl]morpholine” is a chemical compound that is part of a class of molecules known as morpholines . Morpholines are heterocyclic organic compounds that contain both amine and ether functional groups . This specific compound, “4-[(2,4-dichlorophenoxy)acetyl]morpholine”, is a derivative of morpholine that has been acetylated and also contains a 2,4-dichlorophenoxy group .

Applications De Recherche Scientifique

Controlled Release of Herbicides

The compound is used in the controlled release of herbicides. It is intercalated into hydrotalcite nanosheets, which are then used as nanocarriers . This method improves the use efficiency and reduces the off-target effects of pesticides . The volatilities of the herbicides are reduced more than 3-fold compared with those of pure herbicides .

Antiproliferative Activities

A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines . Several compounds showed moderate-to-good antiproliferative activity against MCF-7 and A549 cell lines .

Potential c-Met Kinase Inhibitors

The compound has been evaluated as a potential c-Met kinase inhibitor . Some selected compounds were tested against c-Met kinase using the ADP Glo TM assay and were found to possess IC 50 <10 µM indicating good activity .

Wastewater Treatment

The compound is used in the degradation of 2,4-Dichlorophenoxy acetic acid, an endocrine disruptor, for wastewater treatment . The synthesized photocatalyst effectively degraded and showed a photocatalytic activity of 91% (780 min) and COD removal of 90% .

Mécanisme D'action

Target of Action

The primary target of 4-[(2,4-dichlorophenoxy)acetyl]morpholine is c-Met kinase . c-Met is a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .

Mode of Action

The compound interacts with its target, c-Met kinase, by binding to it . This interaction can lead to changes in the kinase’s activity, potentially influencing the development and progression of cancer .

Biochemical Pathways

It is known that the compound’s action on c-met kinase can lead to the activation of several signaling pathways involved in embryonic development, tissue regeneration, and damage repair .

Result of Action

It has been shown to have antiproliferative effects against certain cancer cell lines . For example, it has been found to inhibit growth and migration in MCF-7 cells .

Propriétés

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO3/c13-9-1-2-11(10(14)7-9)18-8-12(16)15-3-5-17-6-4-15/h1-2,7H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHVROUVDPXPNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5595340.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B5595351.png)

![6-(2,5-dimethyl-3-furyl)-7-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5595357.png)

![4-[3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B5595361.png)

![1-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-4-phenylpiperidine](/img/structure/B5595385.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-4-(trifluoromethyl)benzamide](/img/structure/B5595390.png)

![N,N-diethyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5595407.png)

![2-[(4-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5595411.png)

![3-(1,4-diazepan-1-ylsulfonyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide hydrochloride](/img/structure/B5595423.png)